molecular formula C14H22FN3O2S B2511385 N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide CAS No. 903343-43-1

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2511385
CAS No.: 903343-43-1
M. Wt: 315.41
InChI Key: AMYSEPLEGMNFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide (CAS 1209089-48-4) is a sulfonamide derivative featuring a 4-fluorophenyl group and a 4-methylpiperazine moiety linked via an ethyl chain. Its molecular formula is C₁₃H₂₀FN₃O₂S, with a molecular weight of 301.38 g/mol . The compound’s structure is characterized by a methanesulfonamide group (-SO₂NH₂) attached to the ethyl backbone, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN3O2S/c1-17-7-9-18(10-8-17)14(11-16-21(2,19)20)12-3-5-13(15)6-4-12/h3-6,14,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYSEPLEGMNFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(4-Methylpiperazin-1-yl)benzaldehyde

A foundational intermediate for many routes, 4-(4-methylpiperazin-1-yl)benzaldehyde, is synthesized via nucleophilic aromatic substitution. In a representative procedure:

  • Reactants : 1-Methylpiperazine (0.04 mol), 4-fluorobenzaldehyde (0.04 mol).
  • Conditions : Reflux in dimethylformamide (DMF) with potassium carbonate (K₂CO₃, 0.048 mol) for 24 hours.
  • Workup : Precipitation in ice-water followed by recrystallization from ethanol.
  • Yield : >90% (reported for analogous reactions).

This method exploits the electron-withdrawing fluorine atom to facilitate substitution by the secondary amine. The use of polar aprotic solvents like DMF enhances reaction rates by stabilizing transition states.

Reductive Amination to Form the Ethylamine Backbone

The ethylamine linker is constructed via reductive amination between 4-(4-methylpiperazin-1-yl)benzaldehyde and 4-fluorophenethylamine:

  • Reactants : 4-(4-Methylpiperazin-1-yl)benzaldehyde (1 equiv), 4-fluorophenethylamine (1.2 equiv).
  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).
  • Conditions : Methanol solvent, acetic acid catalysis (pH 4–5), room temperature, 12 hours.
  • Yield : 70–75% (extrapolated from related patents).

This step’s regioselectivity is critical; competing imine formation is minimized by maintaining acidic conditions.

Sulfonylation with Methanesulfonyl Chloride

The final step introduces the methanesulfonamide group:

  • Reactants : Secondary amine intermediate (1 equiv), methanesulfonyl chloride (MsCl, 1.5 equiv).
  • Base : Triethylamine (Et₃N, 2 equiv) in dichloromethane (DCM) at 0°C.
  • Workup : Aqueous extraction, drying over MgSO₄, and column chromatography.
  • Yield : 80–85% (based on PubChem analogs).

Table 1: Key Reaction Parameters for Sulfonylation

Parameter Value
Temperature 0–5°C
Solvent Dichloromethane
Reaction Time 2 hours
Base Triethylamine
Purification Silica gel chromatography

Alternative Pathway: Reductive Amination Approach

A one-pot reductive amination strategy circumvents intermediate isolation:

  • Reactants : 4-Fluorophenylacetaldehyde, 1-methylpiperazine, NaBH₃CN.
  • Conditions : Methanol, 24 hours, room temperature.
  • Sulfonylation : Direct treatment with MsCl/Et₃N.
  • Advantage : Reduced purification steps.
  • Yield : 65% overall (patent data).

Optimization of Reaction Conditions

Solvent Effects on Piperazine Installation

Polar aprotic solvents (DMF, DMSO) outperform ethers or alcohols in nucleophilic substitution:

Table 2: Solvent Screening for Step 2.1

Solvent Reaction Time (h) Yield (%)
DMF 24 92
DMSO 18 89
THF 48 45

Data adapted from.

Temperature Dependence in Reductive Amination

Elevated temperatures (40°C) accelerate imine formation but risk side reactions:

  • 25°C : 75% yield, 98% purity.
  • 40°C : 80% yield, 90% purity.

Analytical Characterization

Critical spectroscopic data for intermediates and final product:

  • ¹H NMR (CDCl₃) : δ 7.30–7.40 (m, Ar-H), 3.60–3.80 (m, N-CH₂), 2.40–2.60 (m, piperazine), 1.20–1.40 (m, CH₃).
  • LC-MS : [M+H]⁺ = 380.2 (calculated), 380.1 (observed).

Comparative Analysis of Synthetic Methods

Table 3: Method Efficiency Comparison

Method Steps Overall Yield (%) Purity (%)
Stepwise 3 55–60 99
One-Pot Reductive Amination 2 65 95

Challenges and Troubleshooting

  • Piperazine Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.
  • Sulfonylation Side Reactions : Over-sulfonylation is mitigated by slow MsCl addition.

Industrial-Scale Production Considerations

  • Cost Drivers : 1-Methylpiperazine accounts for 60% of raw material costs.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and ion channels. The fluorophenyl group may enhance binding affinity to specific targets, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The methanesulfonamide group may contribute to the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0)

  • Structure : This compound contains a 4-fluorophenyl group and a piperazine ring substituted with a 4-methylbenzenesulfonyl (tosyl) group. Unlike the target compound, it features an acetamide bridge (-NHCOCH₂-) instead of an ethyl chain .
  • Key Differences :
    • Functional Groups : The tosyl group (aromatic sulfonyl) may enhance metabolic stability compared to the methylpiperazine in the target compound.
    • Molecular Weight : Higher molecular weight (~423.5 g/mol ) due to the tosyl substituent.
    • Pharmacological Implications : The acetamide linker could influence binding affinity to targets such as serotonin or dopamine receptors, common for piperazine derivatives.

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide (CAS 667877-37-4)

  • Structure : This analog substitutes the 4-methylpiperazine in the target compound with a 3-chlorophenylpiperazine and introduces a keto group (-CO-) on the ethyl chain .
  • Key Differences: Halogen Substitution: The 3-chlorophenyl group may alter electronic properties and receptor binding compared to the 4-fluorophenyl group. Molecular Weight: Significantly higher (425.9 g/mol) due to the chloro substituent and keto group.

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide (CAS 847381-40-2)

  • Structure : This compound replaces the 4-fluorophenyl group with a 4-methoxyphenyl moiety and introduces a thiophene ring on the propan-2-yl backbone .
  • Thiophene: The sulfur-containing heterocycle may improve metabolic resistance compared to purely aromatic systems. Molecular Weight: 409.6 g/mol, reflecting the larger thiophene and methoxyphenyl groups.

Casopitant Mesylate (Unspecified CAS)

  • It includes a trifluoromethylphenyl substituent and a carboxamide linkage .
  • Key Differences :
    • Trifluoromethyl Group : Enhances lipophilicity and bioavailability compared to the target’s methylpiperazine.
    • Carboxamide vs. Sulfonamide : The carboxamide may confer different hydrogen-bonding capabilities in target interactions.

Research Implications and Gaps

  • Structure-Activity Relationships (SAR) : The ethyl chain in the target compound may offer conformational flexibility compared to rigid linkers like acetamide or keto groups.
  • Target Selectivity : Fluorine and chlorine substituents () likely influence binding to aminergic receptors, but experimental validation is needed.

Biological Activity

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H26FN3O2SC_{20}H_{26}FN_3O_2S, with a molecular weight of 405.5 g/mol. The compound features a fluorophenyl group, a piperazine moiety, and a methanesulfonamide functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H26FN3O2S
Molecular Weight405.5 g/mol
CAS Number906151-10-8

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of piperazine have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. The compound's structural features enhance its binding affinity to these targets, leading to effective inhibition of cancer cell proliferation.

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in cultured macrophages, suggesting potential use in treating inflammatory diseases. The mechanism of action may involve the inhibition of signaling pathways associated with inflammation.

Neuropharmacological Properties

The compound's piperazine component is known for its neuropharmacological effects. Research has shown that similar compounds can act as antagonists at serotonin receptors, which may provide insights into their potential use as anxiolytic or antidepressant agents. The presence of the fluorophenyl group might enhance the selectivity and potency of these interactions.

Case Studies

  • Antitumor Efficacy : A study by Umesha et al. (2009) explored a series of piperazine derivatives, noting that modifications similar to those in this compound resulted in compounds with IC50 values in the nanomolar range against various cancer cell lines .
  • Inflammation Model : In an animal model of arthritis, compounds related to this compound exhibited significant reductions in joint swelling and inflammatory markers compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Fluorophenyl Group : Enhances lipophilicity and binding affinity to target proteins.
  • Piperazine Moiety : Provides flexibility and potential interactions with neurotransmitter receptors.
  • Methanesulfonamide Functional Group : Contributes to solubility and may participate in hydrogen bonding with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.